molecular formula C12H19Cl2FN2 B2960092 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 113240-18-9

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride

Cat. No.: B2960092
CAS No.: 113240-18-9
M. Wt: 281.2
InChI Key: BJMPGMOWXAYATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride is a high-purity chemical compound offered for research and development applications. As a fluorinated piperazine derivative, it serves as a key synthetic intermediate and building block in medicinal chemistry. Piperazine scaffolds are recognized as privileged structures in drug discovery due to their broad and potent biological activities, which can include antimicrobial, antidepressant, antipsychotic, and antihistaminic effects (Kuldeep Singh et al, 2020) . The incorporation of a fluorine atom, as in the 4-fluorophenyl group of this compound, is a common strategy in modern drug design to influence the molecule's electronegativity, metabolic stability, and binding affinity. This makes it a valuable reagent for the synthesis and exploration of novel pharmacologically active molecules. The compound is supplied as a dihydrochloride salt to enhance its stability and solubility in various experimental conditions. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMPGMOWXAYATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride involves several steps:

Chemical Reactions Analysis

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

    Major products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular targets: This compound may interact with various receptors, enzymes, and other proteins in the body, leading to its observed biological effects.

    Pathways involved: The specific pathways involved depend on the biological context and the target molecules. For example, it may modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Complexity: GBR 12909 and flunarizine feature bulkier aryl groups (e.g., bis(4-fluorophenyl)methoxy) linked to extended alkyl chains, enhancing their affinity for DAT or calcium channels.
  • Halogen Position : The para-fluorine in the target compound vs. ortho-fluorine in 1-(2-fluorobenzyl)piperazine dihydrochloride impacts lipophilicity and electronic interactions with receptors .
  • Salt Form : All compounds are dihydrochlorides, improving aqueous solubility for in vivo studies.

Pharmacological and Functional Comparisons

GBR 12909

  • Mechanism : Selective DAT inhibitor, increasing extracellular dopamine in the nucleus accumbens to 400% of basal levels at 100 μM .
  • SAR Insights : The bis(4-fluorophenyl)methoxy group and 3-phenylpropyl chain are critical for DAT binding. Removal of these groups (as in the target compound) likely reduces DAT affinity .
  • Applications : Used to study cocaine addiction and dopamine dysregulation .

Flunarizine Dihydrochloride

  • Mechanism : Blocks L-type calcium channels and histamine H1 receptors.
  • SAR Insights : Bis(4-fluorophenyl)methyl group enhances membrane penetration, while the propenyl chain modulates calcium channel interaction .

1-(2-Fluorobenzyl)piperazine Dihydrochloride

Research Findings and Trends

  • Dopamine Transporter Selectivity : GBR 12909 derivatives with extended aryl-alkyl chains (e.g., 3-phenylpropyl) show prolonged DAT inhibition, whereas shorter chains (e.g., ethyl) may reduce efficacy .
  • Fluorine’s Role: Para-fluorine in aryl groups enhances metabolic stability and binding affinity to hydrophobic receptor pockets compared to non-fluorinated analogs .
  • Therapeutic Potential: While the target compound lacks direct evidence, its structural similarity to DAT inhibitors suggests possible utility in neurodegenerative or addiction research.

Biological Activity

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride is a compound of significant interest in pharmacological research due to its potential interactions with various biological targets, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a fluorinated phenyl group. Its structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}Cl2_2F1_1N2_2
  • Molecular Weight : 277.18 g/mol

The presence of the fluorine atom enhances lipophilicity and may influence its binding affinity to biological targets compared to non-fluorinated analogs.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems:

  • Dopamine Receptors : This compound exhibits affinity for dopamine receptors, particularly D2 and D4 subtypes, influencing dopaminergic signaling pathways.
  • Serotonin Receptors : It also interacts with serotonin receptors (5-HT), which are crucial for mood regulation and other neurological functions.

Biological Activity Overview

Research indicates that this compound has multiple biological activities, including:

  • Dopamine Uptake Inhibition : The compound has been shown to inhibit dopamine uptake, affecting dopamine turnover in the brain. For instance, studies demonstrated that doses ranging from 50-250 mg/kg increased dopamine levels transiently before causing a decrease .
  • Effects on Norepinephrine : It also influences norepinephrine levels, with observed slight decreases in specific brain regions such as the hypothalamus and frontal cortex .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

Compound NameKey FeaturesAffinity for Dopamine ReceptorsAffinity for Serotonin Receptors
This compoundContains fluorine; affects both DA and 5-HT systemsModerateModerate
GBR 12909Selective DA uptake inhibitor; σ ligandHigh (Ki = 1 nM)Low
1-[2-(4-Chlorophenyl)ethyl]piperazineSimilar structure without fluorineLower than fluorinated analogsVaries

The presence of the fluorine atom in the para position enhances the compound's binding affinity compared to its chlorinated counterpart .

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

  • Neuropharmacological Studies : In animal models, administration of this compound resulted in significant alterations in neurotransmitter levels, indicating its potential as an antipsychotic agent .
  • Therapeutic Applications : As a precursor for other pharmacologically active compounds, it has been implicated in the development of selective serotonin receptor antagonists used in treating various psychiatric disorders .
  • Toxicology Studies : Evaluations have shown that while the compound has therapeutic potential, further studies are necessary to understand its safety profile and long-term effects on neurotransmitter systems.

Q & A

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

  • Methodological Answer : Accelerated stability studies under varying pH (3–9) and temperatures (4–37°C) are critical. Use LC-MS to monitor degradation products (e.g., dehalogenation or piperazine ring oxidation) and establish validated storage protocols .

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